1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloropyridine moiety, a carbonyl group, and a methoxyphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine typically involves multiple steps:
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Formation of the Chloropyridine Intermediate: : The starting material, 2-chloropyridine, undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position. This can be achieved using reagents such as carbon monoxide and a suitable catalyst under high-pressure conditions.
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Preparation of the Piperazine Derivative: : The piperazine ring is introduced by reacting the chloropyridine intermediate with piperazine. This step often requires a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
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Attachment of the Methoxyphenoxyethyl Side Chain: : The final step involves the reaction of the piperazine derivative with 4-methoxyphenoxyethyl chloride. This reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: 1-(2-Hydroxypyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine.
Reduction: 1-(2-Chloropyridine-4-methanol)-4-[2-(4-methoxyphenoxy)ethyl]piperazine.
Substitution: 1-(2-Aminopyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyridine-4-carbonyl)piperazine: Lacks the methoxyphenoxyethyl side chain, which may result in different biological activities.
4-[2-(4-Methoxyphenoxy)ethyl]piperazine:
1-(2-Chloropyridine-4-carbonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of the methoxyphenoxyethyl side chain.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxyphenoxyethyl side chain may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-2-4-17(5-3-16)26-13-12-22-8-10-23(11-9-22)19(24)15-6-7-21-18(20)14-15/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQWPDNHKVPDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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